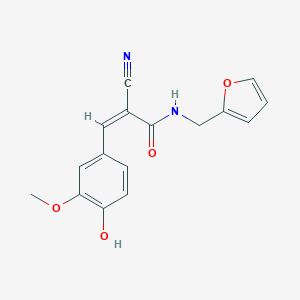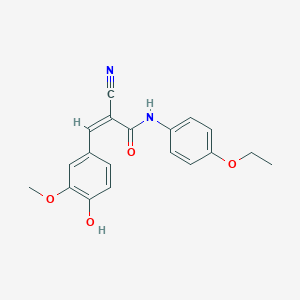
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as DPP-4, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of dihydropyridine derivatives and has been widely studied for its potential therapeutic applications.
Wirkmechanismus
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound results in increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose tolerance. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing insulin secretion, reducing glucagon secretion, improving glucose tolerance, and reducing oxidative stress and inflammation. In addition, this compound has been shown to have anticancer properties by inhibiting tumor growth and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments, including its high purity and good yields, as well as its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, including further investigation of its potential therapeutic applications in diabetes, cancer, and cardiovascular diseases. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, future studies should focus on the optimization of this compound inhibitors for improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of isopropyl alcohol and piperidine. The resulting product is then treated with propan-2-ol to obtain this compound. This synthesis method has been optimized and has been reported to yield high purity and good yields of this compound.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular diseases. It is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (this compound), which plays a crucial role in glucose metabolism and insulin secretion. By inhibiting this compound, this compound inhibitors such as this compound can increase insulin secretion and improve glucose tolerance, making it a potential treatment for diabetes. In addition, this compound has been shown to have anticancer properties by inhibiting tumor growth and inducing apoptosis. Furthermore, this compound has been studied for its potential cardioprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C23H31NO6 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H31NO6/c1-12(2)29-22(25)19-14(5)24-15(6)20(23(26)30-13(3)4)21(19)16-9-10-17(27-7)18(11-16)28-8/h9-13,21,24H,1-8H3 |
InChI-Schlüssel |
SYJWYBYNWBHITD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)

![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)




![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)